molecular formula C20H22FN3O4S2 B2437537 (E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate CAS No. 477488-44-1

(E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate

Cat. No.: B2437537
CAS No.: 477488-44-1
M. Wt: 451.53
InChI Key: PTJDZNJNYJDEGT-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H22FN3O4S2 and its molecular weight is 451.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-ethyl 4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiazolidinone Core : The presence of a thiazolidinone ring contributes to its biological activity.
  • Piperazine Moiety : Known for its diverse pharmacological properties, the piperazine group enhances interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds range from 0.004 to 0.03 mg/mL, indicating potent antibacterial activity. For instance, certain derivatives showed excellent activity against Escherichia coli and Enterobacter cloacae with MIC values as low as 0.004 mg/mL .
BacteriaMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.06
Bacillus cereus0.0080.06
Escherichia coli0.0040.008
Enterobacter cloacae0.0040.008

Antitumor Activity

The compound's thiazolidinone structure is associated with antitumor properties due to its ability to interact with bio-thiols and other cellular components.

  • Mechanism of Action : The compound may preferentially bind to tumor cells compared to normal cells, enhancing its anticancer effects . This selectivity is crucial for minimizing side effects associated with conventional chemotherapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiazolidinone derivatives, including the target compound, showing that modifications in the structure significantly influenced their antimicrobial potency. The presence of a fluorine atom in the benzylidene moiety was found to enhance activity against specific bacterial strains .
  • Cytotoxicity Assessment : Cytotoxicity tests on human lung fibroblast cell lines revealed that the compound exhibited minimal toxicity at concentrations up to 10 μM, with cell viability remaining above 91%, suggesting a favorable safety profile for further development .
  • Structure-Activity Relationship (SAR) : Research indicated that variations in substituents on the thiazolidinone ring could either enhance or diminish biological activity, emphasizing the importance of chemical modifications in drug design .

Properties

IUPAC Name

ethyl 4-[3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S2/c1-2-28-19(27)23-11-9-22(10-12-23)17(25)7-8-24-18(26)16(30-20(24)29)13-14-5-3-4-6-15(14)21/h3-6,13H,2,7-12H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDZNJNYJDEGT-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.